molecular formula C18H23N5O2 B5599363 2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5599363
M. Wt: 341.4 g/mol
InChI Key: LZDUXIPZRMWFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves intricate organic synthesis routes, often starting from simpler precursors and undergoing multiple reaction steps to introduce the desired functional groups. For example, Yanagi et al. (2000) discuss the preparation and characterization of crystalline forms of a related benzamide compound, highlighting the use of X-ray powder diffractometry, thermal analysis, and spectroscopy for characterization (Yanagi et al., 2000). Such studies provide a foundation for understanding the synthesis and crystalline properties of complex benzamides, including the one of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the compound of interest, can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods help in determining the arrangement of atoms, molecular conformations, and the presence of specific functional groups. The work by Yanagi et al. (2000) on different crystalline forms of a related benzamide compound provides insights into the structural aspects that could be relevant to "2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of "2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" can be inferred from its functional groups. The presence of an amide bond, pyrimidinyl group, and methoxy group suggests reactions like hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution could be relevant. Studies on related compounds, such as those by Yanagi et al. (1999) and Iwanami et al. (1981), offer insights into the synthesis and pharmacological activity of similar molecules, which can shed light on potential reactivities (Yanagi et al., 1999); (Iwanami et al., 1981).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form of the compound can be significantly influenced by its molecular structure. The polymorphism study by Yanagi et al. (2000) on a similar benzamide derivative highlights how different crystalline forms can exhibit distinct physical properties, such as melting points and thermal behaviors (Yanagi et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science or another field, future research might focus on exploring its properties and potential applications .

properties

IUPAC Name

2-methoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-15-7-3-2-6-14(15)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDUXIPZRMWFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.